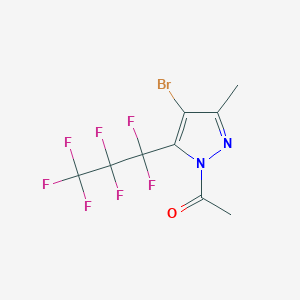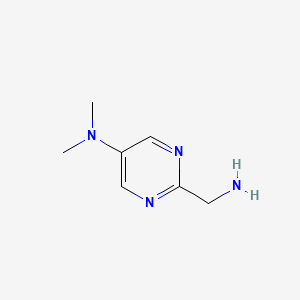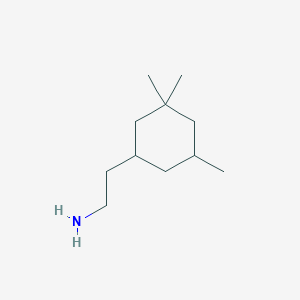
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Overview
Description
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, also known as Isophorone diamine (IPDA), is a branched and cyclic aliphatic amine. It has a molecular formula of C11H23N .
Molecular Structure Analysis
The InChI code for 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is1S/C11H23N/c1-9-6-10(4-5-12)8-11(2,3)7-9/h9-10H,4-8,12H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 169.31 .Scientific Research Applications
Radical Transfer Hydroamination
The synthesis of 1-aminated-2,5-cyclohexadienes demonstrates the use of 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine in radical transfer hydroaminations. This process facilitates the addition of amines to unactivated and electron-rich double bonds with good yields and excellent anti-Markovnikov selectivity, showcasing the compound's utility in creating a variety of functionalized cyclohexadienes. The reaction is tolerant to many functional groups, indicating its broad applicability in synthetic chemistry (Guin et al., 2007).
Epoxy-Silica Polymers for Stone Conservation
The compound is used in the synthesis of epoxy-silica polymers, which are investigated as materials for stone conservation. The reaction of epoxy derivatives with primary amines leads to solids that exhibit a siloxane network with pendant epoxycyclohexyl groups, resulting in materials with potential applications in the conservation of cultural heritage objects (Cardiano et al., 2005).
Catalytic Activity in Organic Synthesis
The efficiency of cyclic (alkyl)(amino)carbenes, derived from 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, as ligands for transition metal-based catalysts is highlighted in the gold(I) catalyzed hydroamination of internal alkynes. This application underlines the compound's role in expanding the scope of nitrogen-containing heterocycle synthesis, demonstrating its importance in the development of new catalytic methodologies (Zeng et al., 2009).
Amination of Biomass-Based Alcohols
In the context of sustainable chemistry, the amination of biomass-based alcohols into amines, using catalysts and methodologies that involve 2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, is of significant interest. This process represents an eco-friendly route to producing amines, a key class of compounds with widespread industrial applications (Pera‐Titus & Shi, 2014).
Photochemical Cleavage of Cyclohexadienones
The compound is involved in the photochemical cleavage of cyclohexadienones under visible light to produce amides. This method highlights the compound's role in facilitating reactions that are initiated by light, providing a novel approach to the synthesis of amide compounds from cyclohexadienone derivatives (Barton et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9-6-10(4-5-12)8-11(2,3)7-9/h9-10H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRQPIHVICNKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



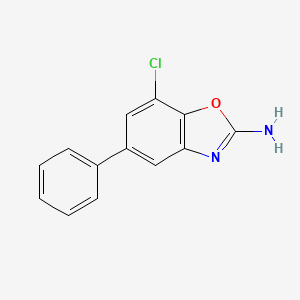
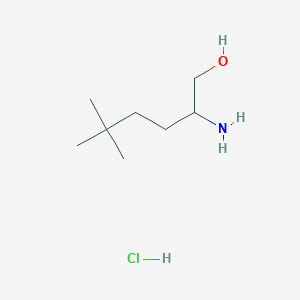
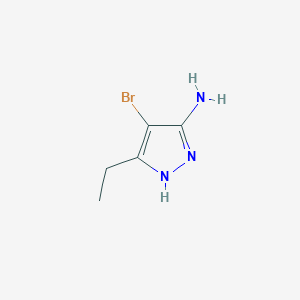
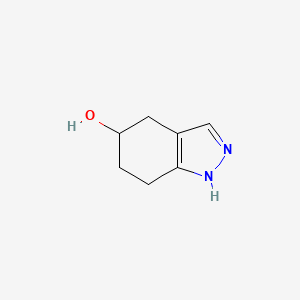
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
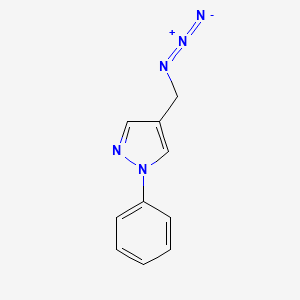
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
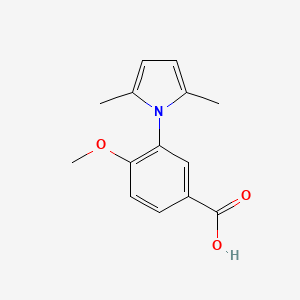
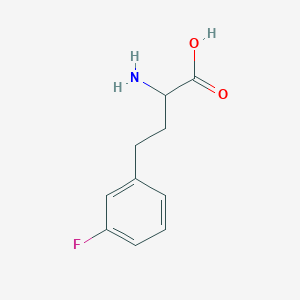
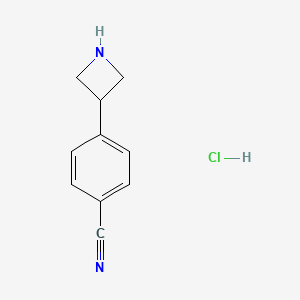
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)
